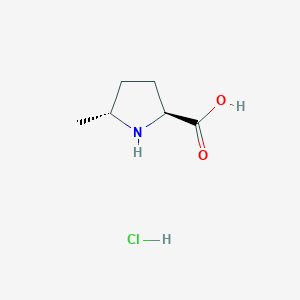

(2S,5R)-5-methylpyrrolidine-2-carboxylic acid hydrochloride

Description

(2S,5R)-5-Methylpyrrolidine-2-carboxylic acid hydrochloride is a chiral pyrrolidine derivative with a methyl substituent at the 5-position and a carboxylic acid group at the 2-position. The stereochemistry (2S,5R) distinguishes it from other stereoisomers, such as (2S,5S) or (2R,5R), which are reported in commercial catalogs . Pyrrolidine-based compounds are of interest due to their conformational rigidity and bioactivity, particularly in medicinal chemistry. However, the provided evidence lacks direct data on the synthesis, physical properties, or biological activity of the (2S,5R) enantiomer, necessitating inferences from related analogs.

Properties

IUPAC Name |

(2S,5R)-5-methylpyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-4-2-3-5(7-4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDQCUNRCDKTNHE-JBUOLDKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(N1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](N1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Intermediates

- Commonly used starting materials include derivatives of glutamic acid, pyroglutamic acid, or protected amino acids.

- Synthetic intermediates often involve N-protected amino acids or esters, which facilitate stereoselective ring closure and substitution.

- Protecting groups such as tert-butoxycarbonyl (Boc) are employed to protect amino functionalities during transformations.

Cyclization and Stereoselective Ring Formation

- The pyrrolidine ring is formed via intramolecular cyclization reactions, often under low temperature to control stereochemistry.

- Lithium hexamethyldisilazide (LHMDS) is used as a strong base at -78°C to deprotonate intermediates and promote cyclization with high stereoselectivity.

- Formylation reagents like acetic formic anhydride are added dropwise to maintain low temperatures, preventing racemization and side reactions.

Protection and Deprotection Steps

- Protection of amino groups with Boc groups is performed to prevent unwanted side reactions.

- Deprotection is commonly achieved using trifluoroacetic acid (TFA) or hydrochloric acid in methanol, which also facilitates conversion to the hydrochloride salt.

- Deprotection conditions are optimized to avoid racemization and preserve optical purity.

Purification and Crystallization

- After deprotection, the compound is purified by column chromatography or crystallization.

- Crystallization from methanol or other suitable solvents yields the hydrochloride salt in high purity.

- The crystalline intermediate compounds facilitate easy isolation and purification.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Deprotonation & cyclization | LHMDS in THF, -78°C | -78°C | 1 hour | - | Protecting groups present; nitrogen atmosphere |

| Formylation | Acetic formic anhydride in THF | Maintained below -70°C | 3 hours | - | Dropwise addition to control exotherm |

| Quenching | Acetic acid and water | 5°C | - | - | Reaction quenched, extracted with ethyl acetate |

| Deprotection | TFA or HCl in methanol | 25°C | 4 hours | 82.9% (intermediate) | Yields high purity N-protected pyrrolidine derivative |

| Crystallization | Methanol solvent, cooling to 0°C | 0°C | - | - | Facilitates isolation of hydrochloride salt |

Industrial Considerations and Improvements

- Traditional methods using rhodium catalysts or diazomethane are avoided due to cost, safety, and scalability issues.

- Use of hydrochloric acid or p-toluenesulfonic acid as catalysts in methanol is preferred for industrial applicability due to safety and operational ease.

- Organic bases such as triethylamine or pyridine promote decarboxylation steps at lower temperatures, improving reaction control.

- The use of crystalline intermediates improves product purity and simplifies purification, critical for industrial scale-up.

Summary of Advantages and Challenges

| Aspect | Advantages | Challenges |

|---|---|---|

| Use of protected amino acids | High stereoselectivity and optical purity | Multiple protection/deprotection steps increase complexity |

| Low-temperature cyclization | Minimizes racemization and side reactions | Requires specialized equipment and temperature control |

| Acid-catalyzed deprotection | Safe, cost-effective, and scalable | Requires careful control to avoid overreaction |

| Crystallization purification | High purity product, easy isolation | Solvent selection critical for yield and purity |

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-5-methylpyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under controlled conditions.

Reduction: It can be reduced to form different amine derivatives.

Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various substituted pyrrolidine derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides . The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidines, ketones, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Synthesis

Chiral Building Block :

(2S,5R)-5-methylpyrrolidine-2-carboxylic acid hydrochloride serves as a chiral building block in the synthesis of complex organic molecules. Its ability to provide chirality is crucial in the development of pharmaceuticals and agrochemicals.

Reactions :

The compound undergoes various chemical reactions including:

- Oxidation : Can be oxidized to form ketones or aldehydes.

- Reduction : Capable of being reduced to yield amine derivatives.

- Substitution : Engages in nucleophilic substitution reactions to form diverse substituted pyrrolidine derivatives.

Biological Research

Enzyme Inhibition Studies :

Research indicates that this compound may play a role in enzyme inhibition, making it a candidate for biochemical assays aimed at identifying new enzyme inhibitors.

Neuroprotective Effects :

A study demonstrated that this compound improved cognitive function and reduced neurodegeneration markers in rodent models of Alzheimer’s disease by modulating NMDA receptor activity.

Medical Applications

Therapeutic Potential :

The compound has been investigated for its potential therapeutic applications, particularly in targeting specific biological pathways involved in neurological disorders and bacterial infections.

Antibacterial Efficacy :

In vitro studies revealed significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 32 µg/mL. This highlights its potential use as an alternative treatment for antibiotic-resistant infections.

Industrial Applications

This compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of various pharmaceuticals. Its unique properties make it valuable for industrial applications requiring high-purity chiral compounds.

Case Study 1: Neuroprotective Effects

A study on rodent models indicated that administration of (2S,5R)-5-methylpyrrolidine-2-carboxylic acid improved cognitive function and reduced markers of neurodegeneration associated with Alzheimer's disease. The compound was found to enhance synaptic plasticity through modulation of NMDA receptor activity.

Case Study 2: Antibacterial Efficacy

In vitro assays demonstrated that (2S,5R)-5-methylpyrrolidine-2-carboxylic acid exhibited significant antibacterial activity against MRSA. The MIC was determined to be 32 µg/mL, showcasing its potential as an alternative treatment for antibiotic-resistant infections.

Mechanism of Action

The mechanism of action of (2S,5R)-5-methylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique stereochemistry allows it to bind selectively to these targets, modulating their activity and leading to various biological effects . The pathways involved often include inhibition of enzyme activity or alteration of receptor signaling, which can have therapeutic implications .

Comparison with Similar Compounds

Stereoisomeric Variants

- (2S,5S)-5-Methylpyrrolidine-2-carboxylic acid hydrochloride Molecular Weight: 165.62 g/mol . Commercial Availability: Widely listed in catalogs (e.g., CymitQuimica), suggesting accessibility for research .

(2R,5R)-5-Methylpyrrolidine-2-carboxylic acid hydrochloride (rac-cis)

Substituted Pyrrolidine Derivatives

(2R,5R)-5-Phenylpyrrolidine-2-carboxylic acid hydrochloride

- Structural Difference : A phenyl group replaces the methyl at the 5-position.

- Molecular Weight : 227.69 g/mol .

- Bioactivity Implications : The aromatic phenyl group may enhance lipophilicity and π-π stacking interactions, altering enzyme inhibition or receptor affinity compared to the methyl analog.

(2S,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid

Piperidine-Based Analogs

Heterocyclic Carboxylic Acids

- 1-Methyl-5-oxopyrrolidine-3-carboxylic acid Structural Feature: Contains a ketone group (5-oxo) and a methyl substituent. CAS No.: 42346-68-9; EC No.: 255-765-5 . Reactivity: The ketone group may participate in redox reactions or Schiff base formation, unlike the target compound.

2-Chloro-6-methylpyrimidine-4-carboxylic acid

- Heterocycle : Pyrimidine ring instead of pyrrolidine.

- Applications : Pyrimidine derivatives are common in nucleoside analogs and kinase inhibitors .

Biological Activity

(2S,5R)-5-methylpyrrolidine-2-carboxylic acid hydrochloride, often referred to as 5-methylpyrrolidine-2-carboxylic acid (MPC), is a compound of significant interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from diverse research sources to provide a comprehensive overview.

The molecular formula of this compound is C₆H₁₂ClN₁O₂, with a molecular weight of approximately 151.62 g/mol. It features a pyrrolidine ring, which is known for its role in various biological systems, particularly in neurochemistry and antimicrobial activity.

1. Neuroactive Properties

Research indicates that (2S,5R)-5-methylpyrrolidine-2-carboxylic acid acts as a precursor to neurotransmitters, potentially influencing synaptic transmission and neuroprotection. Studies have shown that compounds with similar structures can modulate glutamate receptors, which are crucial for cognitive functions and neuroprotection against excitotoxicity .

2. Antimicrobial Activity

The compound has demonstrated antibacterial properties against various pathogens, including strains resistant to conventional antibiotics. Its mechanism appears to involve inhibition of bacterial protein synthesis by targeting the ribosomal subunits . This characteristic positions it as a potential candidate for developing new antibacterial therapies.

3. Antiviral Potential

There is emerging evidence that suggests (2S,5R)-5-methylpyrrolidine-2-carboxylic acid may exhibit antiviral activity. Preliminary studies indicate that derivatives of this compound can inhibit viral replication by interfering with viral entry mechanisms or replication processes .

Case Studies

Case Study 1: Neuroprotective Effects

A study conducted on rodent models demonstrated that administration of (2S,5R)-5-methylpyrrolidine-2-carboxylic acid improved cognitive function and reduced neurodegeneration markers in models of Alzheimer’s disease. The compound was found to enhance synaptic plasticity through modulation of NMDA receptor activity.

Case Study 2: Antibacterial Efficacy

In vitro assays revealed that (2S,5R)-5-methylpyrrolidine-2-carboxylic acid exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, highlighting its potential as an alternative treatment for antibiotic-resistant infections .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including asymmetric synthesis techniques that ensure high enantiomeric purity. Modifications to the core structure can yield derivatives with enhanced biological activities or improved pharmacokinetic profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.